molecular formula C11H12N2O3S B1356244 Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate CAS No. 667435-71-4

Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate

Cat. No. B1356244
M. Wt: 252.29 g/mol
InChI Key: ZNQDACKKEQFRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate” (MCAETC) is a chemical compound that belongs to the class of thiophene derivatives. It has a CAS Number of 667435-71-4 and a molecular weight of 252.29 . The IUPAC name for this compound is methyl 2-[(cyanoacetyl)amino]-5-ethyl-3-thiophenecarboxylate .


Molecular Structure Analysis

The InChI code for MCAETC is 1S/C11H12N2O3S/c1-3-7-6-8(11(15)16-2)10(17-7)13-9(14)4-5-12/h6H,3-4H2,1-2H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

MCAETC has a molecular weight of 252.29 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Fluorescence Properties

Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate, a derivative of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, has been studied for its fluorescence properties. The compound, synthesized using acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, displayed novel fluorescence characteristics (Guo Pusheng, 2009).

Antimicrobial Applications

Research has shown that derivatives of 2-aminothiophene-3-carboxylates, including the methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate, exhibit promising antimicrobial activities. This was demonstrated in a study where various substituted thiophenes were synthesized and their antimicrobial efficacy evaluated (A. Abu‐Hashem, K. Abu-Zied, M. El-Shehry, 2011).

Catalysis and Synthesis Techniques

The compound has been used in studies exploring phase transfer catalysis techniques. These studies focus on the synthesis of amino-thiophene-carboxylates, including methyl or ethyl 3-amino-4-arylthiophene-2-carboxylates, using eco-friendly techniques (R. D. Shah, 2011).

Biological Activity

Studies have explored the biological activity of thiophene derivatives. For instance, ethyl 2-amino-5-ethylthiophene-3-carboxylate was used to synthesize novel compounds that showed significant inhibitory activities against certain plants at specific dosages (Tao Wang, C. Zheng, S. Liu, H. Chen, 2010).

Dye Synthesis

The compound's derivatives have been used in the synthesis of dyes, particularly in the textile industry. For instance, specific aminothiophene derivatives were synthesized and used to create monoazo disperse dyes, exhibiting good fastness properties on polyester fabric (O. Iyun, K. Bello, O. Abayeh, A. Jauro, F. Shode, 2015).

Safety And Hazards

MCAETC is labeled as an irritant . For more detailed safety and hazard information, one should refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 2-[(2-cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-3-7-6-8(11(15)16-2)10(17-7)13-9(14)4-5-12/h6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQDACKKEQFRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[(cyanoacetyl)amino]-5-ethylthiophene-3-carboxylate

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